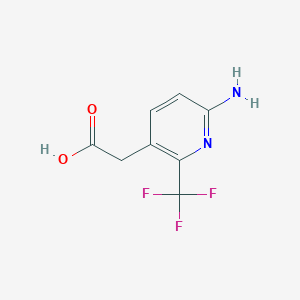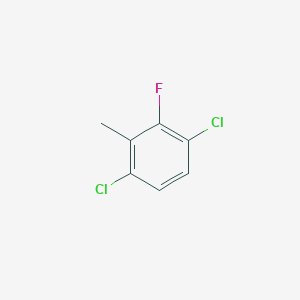
3,6-Dichloro-2-fluorotoluene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nitration of Fluorotoluenes Using Solid Acid Catalysts :Fluorotoluenes, including 3,6-Dichloro-2-fluorotoluene, have been nitrated regioselectively using solid acid catalysts and nitric acid. This process is highly regioselective, clean, and environmentally friendly, and offers a simpler workup procedure compared to conventional processes (Maurya et al., 2003).
Study of Temperature Dependence in Fluorotoluene Compounds :The temperature dependence of coupling constants in fluorotoluene compounds, including variants of 3,6-Dichloro-2-fluorotoluene, has been studied, revealing insights into the conformers and nonbonded interactions in these molecules (Jonas et al., 1967).
Synthesis and Structural Analysis of Fluorotoluene Derivatives :Research includes the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene, a process involving multiple steps and yielding significant insights into the structural properties of these compounds (Li Jiang-he, 2010).
Molecular and Biomolecular Spectroscopy Studies :Studies on compounds like 2-Chloro-4-fluorotoluene have been conducted to understand internal rotation and chlorine nuclear quadrupole coupling, which offer insights relevant to the broader class of chlorofluorotoluenes (Nair et al., 2020).
Vibrational Analysis Using FTIR and FT-Raman Spectroscopy :Detailed vibrational analyses of compounds like 2,6-Dichlorotoluene and 2-chloro-6-fluorotoluene have been conducted using FTIR, FT-Raman, and NMR studies. These studies are crucial for understanding molecular structure and dynamics (Krishnakumar et al., 2013).
Investigations into Methyl Group Torsion and Molecular Structure :Studies on compounds like 2-Fluorotoluene have explored internal rotational barriers and molecular structures, providing valuable data for understanding the dynamics of chlorofluorotoluenes (Schaefer et al., 1992).
Propriétés
IUPAC Name |
1,4-dichloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSRXEBDWMCWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-fluoro-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



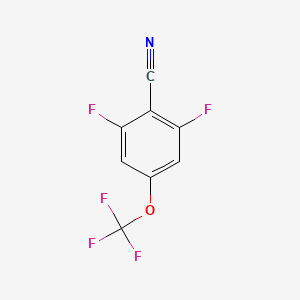
![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)
![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)
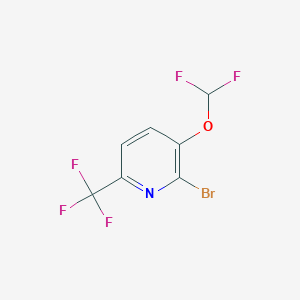
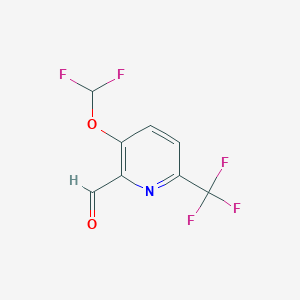
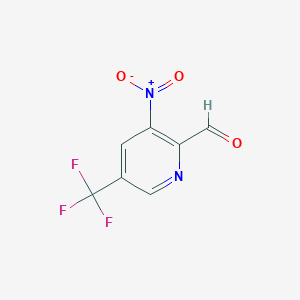
![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)
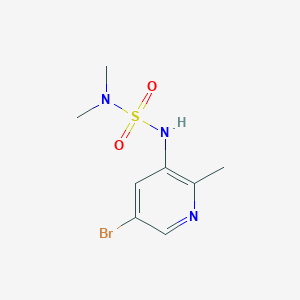
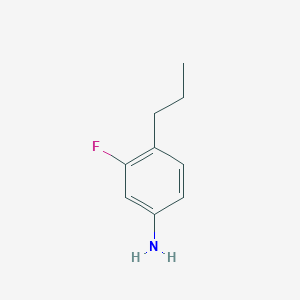
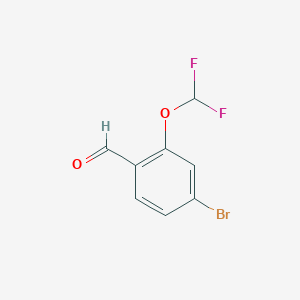
![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B1409131.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

